molecular formula C15H13NO3S B1351034 [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol CAS No. 89241-33-8

[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

Cat. No. B1351034
CAS RN: 89241-33-8
M. Wt: 287.3 g/mol
InChI Key: ZMLXSFMIPYDHIN-UHFFFAOYSA-N
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Description

“[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol” is a chemical compound with the empirical formula C15H13NO3S and a molecular weight of 287.33 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of this compound has been described in several approaches to the corresponding indoxyl . One of the most concise routes to this compound involves the direct oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate (MMPP) in refluxing acetic acid .


Molecular Structure Analysis

The molecular structure of “[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol” is characterized by an indole ring substituted with a phenylsulfonyl group and a methanol group .


Chemical Reactions Analysis

Indole derivatives, such as “[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol”, have been found to undergo various substitution reactions . For instance, acetylation and benzoylation are strongly regiospecific and give good yields .

Scientific Research Applications

Novel Synthesis Methods

A study by Zhou et al. (2018) explored the Ag(I)-promoted dehydroxylation and site-selective 1,7-disulfonylation of diaryl(1H-indol-2-yl)methanols. This method provided an efficient strategy for synthesizing disulfonylated 2-(diarylmethyl)indoles, showcasing a novel approach to chemical synthesis with potential applications in various fields of chemistry and material science (Zhou et al., 2018).

Antimicrobial Activity

Leboho et al. (2009) synthesized 2- and 3-aryl substituted indoles from 1-(phenylsulfonyl)indole derivatives. Notably, several of these compounds displayed significant antimicrobial activity, particularly against Gram-positive micro-organisms like Bacillus cereus. This research points to potential applications of these compounds in developing new antimicrobial agents (Leboho et al., 2009).

Organic Synthesis Applications

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as a new class of N-(Boc) nitrone equivalents by Guinchard et al. (2005). These compounds were synthesized from aldehydes and have been suggested as useful building blocks in organic synthesis, indicating their versatility in creating a wide range of chemical structures (Guinchard et al., 2005).

Biological Activities

Wang et al. (2015) explored the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. Some of these compounds exhibited favorable herbicidal and insecticidal activities, highlighting their potential for agricultural applications (Wang et al., 2015).

Chemical Structure Analysis

The crystal structure of compounds like 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde has been elucidated, offering insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the properties and potential applications of these chemicals in more detail (Sakthivel et al., 2006).

Safety And Hazards

“[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[1-(benzenesulfonyl)indol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLXSFMIPYDHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379894
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol

CAS RN

89241-33-8
Record name [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three necked round bottom flask equipped with pressure equalizing funnel, 1-Benzenesulfonyl-1H-indole-3-carboxaldehyde (D1, 2.86 g, 0.01 mole) and dichloromethane (8 mL) were taken. Sodiumborohydride (0.005-0.01 mole) was added slowly at room temperature and the reaction mixture was stirred well for next 3-4 hours. After the completion of reaction (TLC, 3-5 hours), the product was isolated by distillation under reduced pressure. The residue was extracted with ethyl acetate (2×25 mL). The combined organic extracts were washed with water, followed by brine, dried over anhydrous sodium sulfate. The organic layer was evaporated under vacuum. The residue was generally an oily liquid, which was isolated and purified by flash chromatography (silica gel, EtOAc/Hexane, 2/8) to afford the title compound, which was identified by IR, NMR and mass spectral analyses.
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
0.0075 (± 0.0025) mol
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Chakkaravarthi, V Dhayalan… - … Section E: Structure …, 2008 - scripts.iucr.org
(IUCr) (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 28 scripts.iucr.org
TC Leboho, JP Michael, WAL van Otterlo… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2- and 3-aryl substituted indoles and two 1,3,4,5-tetrahydropyrano[4,3-b]indoles were synthesized from indole and 5-methoxyindole. The 2-aryl indoles were synthesized …
Number of citations: 112 www.sciencedirect.com
C Zhang, KL Creech, WJ Zuercher, TM Willson - Scientific reports, 2019 - nature.com
Abstract Development of an efficient and scalable synthesis of 6-formylindolo[3,2-b]carbazole (FICZ), a naturally-occurring aryl hydrocarbon receptor (AhR) ligand, allowed its biological …
Number of citations: 14 www.nature.com
TC Leboho - 2008 - core.ac.uk
One of the main groups of organic compounds containing nitrogen in both cyclic systems and straight chains is the alkaloids. Indole is perhaps the single most common heterocycle in …
Number of citations: 1 core.ac.uk
J Zukerman-Schpector, LS Madureira, GD Wulf… - Molecules, 2014 - mdpi.com
Two independent molecules that differ in terms of rotation about the central SN bond comprise the asymmetric unit of the title compound 1. The molecules have a V-shape with the …
Number of citations: 1 www.mdpi.com
C Zhang, KL Creech, WJ Zuercher, TM Willson - bioRxiv, 2017 - biorxiv.org
An efficient and scalable synthesis of 6-formylindolo[3,2-b]carbazole (FICZ) has been developed to provide large quantities of this physiologically important ligand of the aryl …
Number of citations: 3 www.biorxiv.org
Y Yuan - 2016 - scholarworks.gsu.edu
Numerous biologically active alkaloids and pharmaceuticals contain nitrogen atoms that are directly attached to stereogenic centers. Therefore, selective nitrogen atom transfer to …
Number of citations: 4 scholarworks.gsu.edu

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